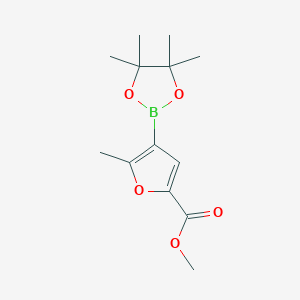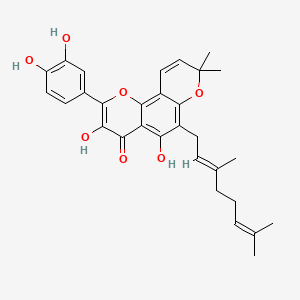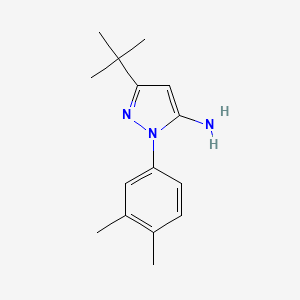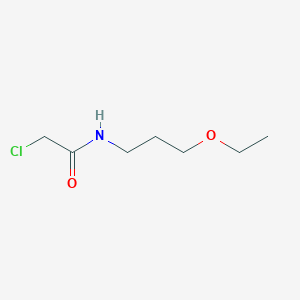
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid
Overview
Description
The compound “4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid” is a complex organic molecule that contains a pyrrole ring and a pyridine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, but also has a nitrogen atom. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Suzuki-Miyaura cross-coupling reactions . This involves the use of boronic acids and palladium catalysts to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques allow for the determination of the physical and chemical properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, due to the presence of the aromatic rings, and nucleophilic substitution, due to the presence of the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, infrared spectroscopy, and mass spectrometry .Scientific Research Applications
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid has been used in a variety of scientific research applications. It has been studied for its ability to interact with proteins and other molecules in the body, and has been used in experiments to explore its potential therapeutic applications. This compound has also been used in studies of enzyme inhibition and protein-protein interactions. It has been used to study the structure and function of proteins involved in signal transduction pathways and to investigate the mechanism of action of drugs. In addition, this compound has been used to study the structure and function of enzymes involved in metabolic pathways.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiacloprid, a neonicotinoid, are known to interact with the nicotinic acetylcholine receptors .
Mode of Action
Similar compounds like thiacloprid disrupt the insect’s nervous system by stimulating nicotinic acetylcholine receptors .
Biochemical Pathways
It can be inferred from similar compounds that the stimulation of nicotinic acetylcholine receptors could lead to an overstimulation of the nervous system, causing paralysis and death in insects .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may cause overstimulation of the nervous system, leading to paralysis and death .
Advantages and Limitations for Lab Experiments
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and to use in experiments. It is also relatively inexpensive and can be used in a variety of solvents. In addition, this compound is stable and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not water soluble, which can limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on 4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic Acid. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying the binding of this compound to proteins and other molecules, as well as exploring its effects on signal transduction pathways. Another potential direction is to investigate the therapeutic potential of this compound. This could involve studying its effects on diseases such as cancer and inflammation, as well as exploring its potential use as a drug. Finally, further research could be done to explore the potential use of this compound in drug delivery systems, as well as its potential use in other applications.
properties
IUPAC Name |
4-(6-chloropyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-2-1-6(3-13-9)7-4-12-5-8(7)10(14)15/h1-5,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPHZAKBICZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)







